Cas no 2227197-64-8 (tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate)
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (((1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate
- tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate
- CID 135394065
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- Inchi: 1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m1/s1
- InChI Key: WMQMULJRGRUCJU-UTLUCORTSA-N
- SMILES: O(C(C)(C)C)C(NC[C@H]1[C@@H]2CC[C@@H](C2)N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 273
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-100 MG |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 100MG |
¥ 8,962.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-250 MG |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 250MG |
¥ 13,444.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-500 MG |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 500MG |
¥ 17,925.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-1 G |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 1g |
¥ 22,407.00 | 2021-05-07 | |
| Chemenu | CM388182-100mg |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95%+ | 100mg |
$1338 | 2023-01-19 | |
| Chemenu | CM388182-250mg |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95%+ | 250mg |
$2006 | 2023-01-19 | |
| Chemenu | CM388182-500mg |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95%+ | 500mg |
$2675 | 2023-01-19 | |
| Chemenu | CM388182-1g |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95%+ | 1g |
$3344 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-100 MG |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 100MG |
¥ 5,603.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6824-250 MG |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate |
2227197-64-8 | 95% | 250MG |
¥ 8,962.00 | 2022-10-13 |
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate Suppliers
tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate
Comprehensive Overview of tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate (CAS No. 2227197-64-8)
The compound tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate, identified by its CAS number 2227197-64-8, is a specialized chiral intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique bicyclic structure and stereochemical configuration make it a valuable building block for the development of bioactive molecules, particularly in the fields of central nervous system (CNS) therapeutics and enzyme inhibition. Researchers are increasingly focusing on this compound due to its potential applications in drug discovery and medicinal chemistry, aligning with current trends in precision medicine and targeted therapies.
One of the key features of tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate is its rigid bicyclo[2.2.1]heptane scaffold, which provides exceptional conformational stability. This property is critical for designing compounds with high binding affinity to biological targets, a topic frequently searched in computational chemistry and molecular docking studies. The compound’s tert-butyl carbamate group further enhances its utility as a protecting group in multi-step syntheses, a technique often explored in peptide chemistry and small-molecule optimization.
Recent advancements in asymmetric synthesis have highlighted the importance of chiral intermediates like CAS 2227197-64-8. Its (1S,3R,4R)-stereochemistry enables the construction of enantiomerically pure compounds, addressing the growing demand for stereoselective drugs—a hot topic in FDA approvals and patent literature. Moreover, the compound’s compatibility with cross-coupling reactions and catalysis aligns with industry shifts toward green chemistry and atom-efficient processes.
From a commercial perspective, tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate is often sourced for high-throughput screening libraries, reflecting its relevance in hit-to-lead optimization. Its azabicyclic core is structurally analogous to motifs found in neuromodulators and GPCR ligands, making it a frequent subject in pharmacophore modeling queries. Additionally, the compound’s logP and solubility profiles are actively discussed in ADMET prediction forums, underscoring its role in preclinical development.
In summary, CAS 2227197-64-8 represents a versatile and scientifically significant intermediate with broad applicability in modern organic synthesis and drug design. Its alignment with trending topics like chiral auxiliaries, fragment-based drug discovery, and sustainable synthesis ensures continued interest from both academic and industrial research communities.
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